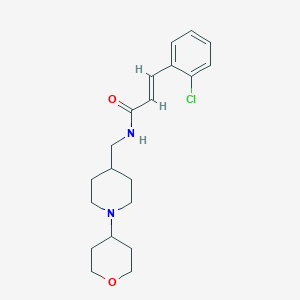
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, and a benzamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioether linkage, and the benzamide moiety. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the overall size and shape of the molecule, and the presence of any charge or polarity .Scientific Research Applications
Nonpeptide Angiotensin II Receptor Antagonists
Research on nonpeptide angiotensin II receptor antagonists, such as those involving N-(biphenylylmethyl)imidazoles, reveals their potent, orally active antihypertensive effects. These compounds, through their interaction with angiotensin II receptors, offer insights into the design of novel therapeutic agents for hypertension. This suggests that N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide could be explored for similar cardiovascular applications (Carini et al., 1991).
Heterocyclic Compound Synthesis
Studies on the synthesis of novel heterocyclic compounds derived from related structures and their biological activity evaluation, such as lipase and α-glucosidase inhibition, indicate the potential of imidazole-containing compounds in developing new therapeutic agents. This area of research highlights the possibilities for this compound in drug discovery and development (Bekircan et al., 2015).
Dopamine D(4) Receptor Studies
The use of similar compounds as probes for studying dopamine D(4) receptors in the brain suggests potential research applications in neurological and psychiatric disorder investigations. These studies could provide valuable insights into the mechanisms of action of potential drugs targeting the dopamine system (Colabufo et al., 2001).
Pharmaceutical Cocrystals
Research on the formation of pharmaceutical cocrystals involving ethenzamide highlights the significance of understanding the physicochemical properties of compounds for improved drug formulation. This suggests exploring this compound in cocrystal formation to enhance its solubility, stability, and bioavailability (Aitipamula et al., 2010).
Antioxidant Activity Evaluation
The investigation of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their antioxidant activities demonstrates the potential of imidazole-based compounds in oxidative stress-related disease treatment. This opens up avenues for assessing the antioxidant properties of this compound (Alp et al., 2015).
Mechanism of Action
Target of Action
It’s known that many imidazole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that imidazole derivatives possess various biological activities . The compound likely interacts with its targets, causing changes that lead to its biological effects.
Biochemical Pathways
Imidazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s known that imidazole derivatives possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-26-18-6-4-3-5-16(18)19(25)22-11-12-27-20-23-13-17(24-20)14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYRTVWNWBJUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)